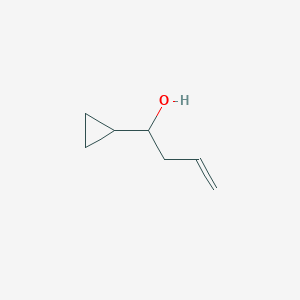

1-Cyclopropylbut-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1-cyclopropylbut-3-en-1-ol |

InChI |

InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h2,6-8H,1,3-5H2 |

InChI Key |

XFQJRACBVRDQSM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylbut 3 En 1 Ol and Analogous Compounds

Stereoselective and Enantioselective Approaches

The creation of specific stereoisomers of 1-cyclopropylbut-3-en-1-ol is a key objective in its synthesis, driven by the compound's potential applications where three-dimensional structure dictates function.

Catalytic Asymmetric Allylation Reactions

Catalytic asymmetric allylation of cyclopropanecarboxaldehyde (B31225) represents a direct and powerful strategy for the enantioselective synthesis of this compound. This method involves the addition of an allyl group to the aldehyde, guided by a chiral catalyst to produce a homoallylic alcohol with a defined stereocenter.

One notable approach utilizes a hybrid catalyst system combining an organophotoredox acridinium (B8443388) catalyst with a chiral chromium complex. rsc.org This system facilitates the allylation of aldehydes using unactivated alkenes as pronucleophiles under visible light irradiation at room temperature. rsc.org The reaction demonstrates high diastereoselectivity and enantioselectivity, affording the desired homoallylic alcohols in significant yields. rsc.org For instance, the reaction of cyclopropanecarboxaldehyde with an allyl source in the presence of a chiral bipyridine N,N'-dioxide catalyst in chloroform (B151607) at -40 °C has been reported to yield (R)-(-)-1-cyclopropylbut-3-en-1-ol with 42% enantiomeric excess (ee) and a 90% yield. thieme-connect.comresearchgate.net The absolute configuration of the product was determined by comparing its properties to analogous compounds. thieme-connect.com

The choice of solvent and catalyst structure has been shown to significantly influence the reaction's efficiency and stereochemical outcome. thieme-connect.com While some conditions may lead to moderate enantioselectivity, optimization of these parameters is crucial for achieving high levels of stereocontrol. thieme-connect.com The development of these catalytic systems avoids the need for pre-formed, often unstable, allylmetal reagents, representing a more atom-economical and practical approach. chemrxiv.org

| Aldehyde | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Cyclopropanecarboxaldehyde | (R,S,R)-bipyridine N,N'-dioxide | Chloroform | -40 | 90 | 42 | thieme-connect.com, researchgate.net |

| Substituted Benzaldehydes | Acridinium photoredox/chiral Cr complex | Dichloromethane | RT | High | up to 99 | rsc.org, chemrxiv.org |

| Aliphatic Aldehydes | Acridinium photoredox/chiral Cr complex | 1,2-dichloroethane | RT | High | High | rsc.org |

| Data derived from referenced research articles. |

Diastereoselective Cyclopropanation of Unsaturated Alcohols

An alternative and widely employed strategy for synthesizing cyclopropyl (B3062369) carbinols, including analogs of this compound, is the diastereoselective cyclopropanation of unsaturated alcohols. This method relies on the directing effect of a hydroxyl group on an existing chiral center to control the stereochemical outcome of the cyclopropane (B1198618) ring formation.

The Simmons-Smith reaction and its modifications are prominent examples of this approach. nih.gov In these reactions, a zinc carbenoid, often generated in situ from diethylzinc (B1219324) and diiodomethane (B129776), reacts with an allylic alcohol. The hydroxyl group of the alcohol coordinates to the zinc reagent, directing the cyclopropanation to occur on the same face of the double bond, leading to a high degree of diastereoselectivity. marquette.edu The steric bulk of substituents on the allylic alcohol can further influence this selectivity. marquette.edu

For instance, the cyclopropanation of (Z)-allylic secondary alcohols using either zinc or samarium-derived carbenoids proceeds with high diastereoselectivity. marquette.edu This is attributed to the directing influence of the hydroxyl group in a conformation that minimizes allylic strain. marquette.edu Charette and colleagues have demonstrated that the cyclopropanation of (E)-allylic alcohols with the Et₂Zn/CH₂I₂ reagent system also proceeds with excellent syn selectivity. marquette.edu

Furthermore, the development of catalytic asymmetric Simmons-Smith reactions, while challenging, has seen progress. The use of stoichiometric chiral ligands has proven effective in achieving high enantioselectivity. marquette.edu For example, a chiral ligand derived from N,N,N',N'-tetramethyltartaric acid diamide (B1670390) and butyl boronic acid, when precomplexed with the cyclopropanating agent, affords cyclopropylcarbinols in high yields and with excellent enantiomeric excesses. marquette.edu

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of cyclopropyl-containing molecules. This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable strategy combines an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction sequence for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, which are precursors to this compound. rsc.orgrsc.org In this sequence, an α,β-unsaturated aldehyde undergoes an aldol reaction with a chiral N-acyl oxazolidinone to produce a syn-aldol product with high diastereoselectivity. rsc.org The newly formed β-hydroxyl stereocenter then directs a subsequent cyclopropanation of the alkene. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the chiral cyclopropane carboxaldehyde in high enantiomeric excess. rsc.org

Another example involves the diastereoselective Simmons-Smith cyclopropanation of a chiral acetal. marquette.edu Although this specific example resulted in a modest enantiomeric excess for the final product after cleavage of the auxiliary, it demonstrates the principle of using chiral auxiliaries to influence the stereochemistry of cyclopropanation. marquette.edu The diastereoselectivity of additions to unsaturated centers adjacent to a cyclopropane ring is also influenced by the substitution pattern of the cyclopropane itself. marquette.edu

Functional Group Interconversions Leading to this compound

A common route involves the reduction of a corresponding ketone, such as cyclopropyl vinyl ketone. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic or alkaline aqueous solution, or lithium aluminum hydride (LiAlH₄) in dry ether, can be employed for this transformation. scribd.com The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.

Alternatively, the starting point could be a carboxylic acid or an ester derivative. These can be reduced to the primary alcohol using a strong reducing agent like LiAlH₄ in ether. scribd.com Subsequent oxidation to the aldehyde, followed by the addition of an allyl nucleophile (e.g., allylmagnesium bromide or allyllithium), would yield the target secondary alcohol, this compound.

Another potential FGI route starts from a haloalkane. For example, a cyclopropylmethyl halide could be used to alkylate a suitable three-carbon carbonyl equivalent, or an allyl halide could be used to form a Grignard reagent, which then adds to cyclopropanecarboxaldehyde. The interconversion of alcohols, sulfonates, and alkyl halides is a common tactic to set up these transformations. ub.edu For instance, an alcohol can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate a nucleophilic substitution. mit.edu

Tandem and Cascade Reaction Sequences for Cyclopropyl Alcohol Formation

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules like this compound. wikipedia.orgslideshare.net These sequences can rapidly build molecular complexity from simple starting materials. nih.gov

One powerful tandem strategy involves an asymmetric alkyl or vinyl addition to an aldehyde, followed by a diastereoselective cyclopropanation. nih.govnih.gov For example, an asymmetric vinylation of an aldehyde generates a chiral allylic zinc alkoxide intermediate. nih.gov This intermediate then undergoes an in situ directed diastereoselective cyclopropanation using a zinc carbenoid to furnish the cyclopropyl alcohol with high enantio- and diastereoselectivity. nih.gov This one-pot procedure avoids the isolation of the reactive allylic alcohol intermediate. nih.gov

Similarly, an asymmetric addition of an alkylzinc reagent to a conjugated enal can be followed by a tandem diastereoselective cyclopropanation to afford halocyclopropyl alcohols with excellent stereocontrol. nih.gov These methods provide facile access to structurally diverse chiral cyclopropyl alcohols in high yields without the need to purify intermediates. nih.gov The development of tandem processes that generate multiple C-C bonds and stereocenters in a single operation is a significant advancement in synthetic efficiency. nih.gov

| Initial Reaction | Subsequent Reaction | Key Features | Stereoselectivity | Reference |

| Asymmetric vinylation of aldehyde | Diastereoselective cyclopropanation | One-pot, generates chiral allylic alkoxide intermediate | High enantio- and diastereoselectivity | nih.gov |

| Asymmetric alkyl addition to enal | Diastereoselective iodo-, bromo-, or chlorocyclopropanation | One-pot, forms halocyclopropyl alcohols | 89-99% ee, >20:1 dr | nih.gov |

| Amino vinylation | Diastereoselective cyclopropanation | One-pot, forms three C-C bonds and three stereocenters | Good to excellent ee, very high dr | nih.gov |

| Data compiled from cited research papers. |

Chemo- and Regioselectivity in Synthetic Routes

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the control of the position of a chemical bond formation, are critical considerations in the synthesis of this compound. slideshare.netyoutube.com

In the context of synthesizing this molecule, chemoselectivity often arises when dealing with substrates containing multiple reactive sites. For example, during the reduction of a molecule containing both a ketone and an ester, a milder reducing agent like sodium borohydride would selectively reduce the ketone, leaving the ester intact. researchgate.net Conversely, a stronger reagent like lithium aluminum hydride would likely reduce both. In catalytic asymmetric allylation reactions, the catalyst must chemoselectively activate the aldehyde in the presence of other potentially reactive functional groups, such as esters or ketones, which has been successfully demonstrated. chemrxiv.org

Regioselectivity is paramount in reactions like the allylation of cyclopropanecarboxaldehyde. The addition of the allyl nucleophile must occur at the carbonyl carbon. In the case of using a substituted allyl nucleophile, such as a crotyl group, the regioselectivity of the addition (i.e., which end of the allyl system attacks) becomes a crucial factor to control. Similarly, in the cyclopropanation of a diene, the reagent must selectively react with the desired double bond. The directing effect of a nearby hydroxyl group often ensures high regioselectivity in Simmons-Smith type reactions of allylic alcohols. marquette.edu

The development of new synthetic methods often focuses on achieving high levels of both chemo- and regioselectivity to produce the desired target molecule cleanly and efficiently, minimizing the need for protecting groups and complex purification procedures. nih.gov

Elucidation of Reaction Mechanisms and Pathways of 1 Cyclopropylbut 3 En 1 Ol

Cyclopropyl (B3062369) Carbinol Rearrangements

The cyclopropyl carbinol unit is prone to rearrangement reactions, particularly under acidic conditions. These rearrangements are driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring.

Under acidic conditions, the hydroxyl group of 1-cyclopropylbut-3-en-1-ol can be protonated, forming a good leaving group (water). Departure of water generates a cyclopropylcarbinyl cation. This cation is highly unstable and readily undergoes rearrangement to relieve the strain of the cyclopropane ring. The rearrangement can lead to the formation of homoallylic and cyclobutyl products. This type of rearrangement, known as the cyclopropylcarbinyl-homoallyl rearrangement, is a well-documented process in organic chemistry. rsc.orgresearchgate.netstackexchange.com The initial protonation of the alcohol creates a better leaving group (water), facilitating the formation of a carbocation intermediate that drives the subsequent skeletal reorganization. libretexts.org

In related systems, the reaction of cyclopropylcarbinylamines with nitrous acid, which also proceeds through a carbocation intermediate, yields a mixture of cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl (homoallylic) products. stackexchange.com Similarly, Lewis acid-catalyzed reactions of cyclopropyl carbinol derivatives can lead to stereoinvertive nucleophilic substitution, suggesting the involvement of complex cationic intermediates. nih.gov

The key intermediates in these rearrangements are carbocations. The initially formed secondary cyclopropylcarbinyl cation is a non-classical carbocation, with the positive charge delocalized over several carbon atoms. rsc.orgresearchgate.netchemrxiv.org This delocalization involves the sigma bonds of the cyclopropane ring.

Computational studies, specifically Density Functional Theory (DFT) investigations, have shown that cyclopropylcarbinyl (CPC) cations are stable intermediates in these reactions. researchgate.netchemrxiv.org These non-classical cations can undergo several transformations, including ring-opening to form more stable, classical homoallylic cations. researchgate.netresearchgate.netchemrxiv.org The relative energies of these homoallylic cations and the activation barriers to reach them depend on the substituents on the carbinol. researchgate.netchemrxiv.org

Bicyclobutonium ions, another type of non-classical carbocation, have been considered as potential intermediates. However, studies indicate they are high-energy transition structures rather than stable intermediates in these rearrangements. researchgate.netresearchgate.netchemrxiv.org The stereochemical outcome of these reactions is highly dependent on the lifetime of the carbocation intermediates and their propensity to rearrange. researchgate.netchemrxiv.org For certain substrates, rearrangements can compete with nucleophilic attack, leading to a loss of stereoselectivity. researchgate.netresearchgate.net

Reactivity of the Alkene Moiety

The terminal double bond in this compound is susceptible to addition reactions, typical of alkenes.

The vinyl group can undergo cyclopropanation, where a carbene or carbenoid adds across the double bond to form a bicyclopropyl (B13801878) system. The Simmons-Smith reaction is a classic and widely used method for this transformation. mdpi.comresearchgate.netorganic-chemistry.org This reaction typically uses a zinc-copper couple and diiodomethane (B129776) to generate the reactive carbenoid species, iodomethylzinc iodide. mdpi.comwikipedia.org

A key feature of the Simmons-Smith reaction is its stereospecificity, particularly with allylic and homoallylic alcohols like this compound. The hydroxyl group can direct the carbenoid to the same face of the double bond, leading to a high degree of diastereoselectivity. researchgate.netorganic-chemistry.org This directing effect is a powerful tool in stereocontrolled synthesis. mdpi.comharvard.edu Modified versions of the Simmons-Smith reagent, such as those using diethylzinc (B1219324) (Furukawa reagent), have been developed to enhance reactivity and selectivity. mdpi.com

The general mechanism involves the formation of a zinc carbenoid which then adds to the alkene in a concerted, stereospecific manner. researchgate.netwikipedia.org

Table 1: Examples of Cyclopropanation Reactions

| Reaction | Reagents | Key Feature | Reference |

|---|---|---|---|

| Simmons-Smith Reaction | Zn-Cu, CH₂I₂ | Stereospecific conversion of alkenes to cyclopropanes. researchgate.netwikipedia.org | researchgate.net |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Often used for complex natural product synthesis. mdpi.com | mdpi.com |

| Asymmetric Cyclopropanation | Chiral ligands/auxiliaries | Produces enantiomerically enriched cyclopropanes. mdpi.comharvard.edu | harvard.edu |

The double bond of this compound can undergo electrophilic addition reactions. lasalle.edu For example, reaction with hydrogen halides (HX) would proceed via protonation of the alkene to form the more stable secondary carbocation, followed by attack of the halide nucleophile. Hydration, using aqueous acid, would similarly lead to the formation of a diol after the initial electrophilic attack by H+ and subsequent nucleophilic attack by water. lasalle.edu

Nucleophilic addition to the unactivated alkene moiety is less common and generally requires activation of the double bond or the use of highly reactive nucleophiles. wikipedia.org

Reactivity of the Hydroxyl Group

The hydroxyl group is a versatile functional group that can undergo a variety of reactions. msu.eduwikipedia.org

Acidity and Basicity: The hydroxyl group can act as a weak acid, allowing for deprotonation by a strong base to form an alkoxide. msu.eduwikipedia.org This alkoxide can then act as a nucleophile. The oxygen atom's lone pairs also allow it to act as a Lewis base, leading to protonation in the presence of an acid, which is the first step in acid-catalyzed rearrangements and substitutions. libretexts.orgmsu.edu

Substitution: The hydroxyl group is a poor leaving group (hydroxide ion is a strong base). libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonation under acidic conditions, as seen in the rearrangements, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). libretexts.org These derivatives can then be displaced by a wide range of nucleophiles.

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-cyclopropylbut-3-en-1-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and reagents used in Swern or Dess-Martin oxidations. mdpi.com Care must be taken as some oxidation conditions, particularly those using transition metals, can also affect the alkene moiety. mdpi.com

Table 2: Summary of Potential Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Cyclopropyl Carbinol | Acid-Catalyzed Rearrangement | Homoallylic and cyclobutyl alcohols |

| Alkene | Cyclopropanation (Simmons-Smith) | 1-(Bicyclopropyl-2-yl)ethanol |

| Alkene | Electrophilic Addition (e.g., HBr) | 4-Bromo-1-cyclopropylbutan-1-ol |

| Hydroxyl | Oxidation | 1-Cyclopropylbut-3-en-1-one |

| Hydroxyl | Esterification | Corresponding ester (e.g., acetate, tosylate) |

Activation and Transformation Mechanisms

The primary activation step for this compound involves the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a secondary carbocation. This carbocation is not just a simple alkyl cation; it is a cyclopropylcarbinyl cation, a class of intermediates renowned for its unique stability and propensity for rearrangement. uni-heidelberg.deuni-regensburg.dechempedia.info The presence of the adjacent cyclopropane ring allows for significant charge delocalization through σ-bond participation.

This initial cyclopropylcarbinyl cation is at the crossroads of several transformation pathways:

The Cyclopropylcarbinyl Rearrangement: Pioneering work by J.D. Roberts demonstrated that cyclopropylcarbinyl systems undergo rapid equilibration with their cyclobutyl and homoallyl (but-3-en-1-yl) isomers. researchgate.net This process is believed to proceed through a non-classical carbocation intermediate, the bicyclobutonium ion. researchgate.net The transformation involves the cleavage and reformation of the cyclopropane and cyclobutane (B1203170) ring systems, leading to a mixture of products upon nucleophilic attack.

Hydride and Alkyl Shifts: Like other carbocations, the intermediate formed from this compound can undergo 1,2-hydride or alkyl shifts to form more stable carbocations. uni-heidelberg.deuni-regensburg.de For instance, a hydride shift could potentially move the positive charge to a different position if it results in a more stabilized cation, such as a tertiary or resonance-stabilized one. chempedia.info

Electrochemical Oxidation: Analogous systems, such as (1-Cyclopropylbut-3-en-1-yl)benzene, can undergo transformation through electrochemical oxidation, suggesting another potential pathway for activating and transforming the molecule.

The interconversion of these cationic intermediates is a key feature of the system's reactivity. The exact nature of the intermediate—whether it is a set of rapidly equilibrating classical ions or a single, non-classical bridged ion—has been a subject of extensive study. caltech.eduwikipedia.org

Intramolecular Cyclizations Initiated by Hydroxyl Group Activation

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic (upon activation) double bond, makes it a candidate for intramolecular cyclization reactions. In these pathways, the hydroxyl group itself acts as an internal nucleophile. This type of reaction is well-documented for other homoallylic alcohols.

Research on various homoallylic alcohols demonstrates that Lewis acids can catalyze intramolecular cyclization. For example, iodine (I₂) and other catalysts like indium bromide (InBr₃) have been successfully used to initiate Prins-type cyclizations. caltech.edunumberanalytics.comlibretexts.org The proposed mechanism involves the activation of the alkene by the Lewis acid, making it susceptible to nucleophilic attack by the hydroxyl group. This process typically leads to the formation of substituted tetrahydrofurans (a 5-membered ring) or tetrahydropyrans (a 6-membered ring). nih.govnih.gov

In the case of this compound, such a cyclization would involve the following steps:

Coordination of a Lewis acid to the butenyl double bond.

Nucleophilic attack by the oxygen of the hydroxyl group onto the activated double bond.

Cyclization to form a five- or six-membered heterocyclic ring, with the final product depending on the regioselectivity of the attack and subsequent reaction steps.

The table below summarizes findings from studies on analogous homoallylic alcohol cyclizations, which provide a model for the potential reactivity of this compound.

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| I₂ (5 mol%) | Homoallylic Alcohols + Aldehydes | Tetrahydro-2H-benzo[f]isochromenes | 54-86 | numberanalytics.com |

| I₂ (5-20 mol%) | Various Homoallylic Alcohols | Dihydropyrans | 52-91 | numberanalytics.com |

| InBr₃ / TMSBr | γ-Brominated Homoallylic Alcohols | 2,6-cis-4,5-dibromo-THP | up to 95 | libretexts.org |

| HTIB / I₂ (cat.) | Terminal Homoallylic Alcohols | Tetrahydrofurans | - | nih.gov |

Investigations of Reactive Intermediates

The transient nature of the carbocations formed from this compound makes their direct study challenging. However, a combination of spectroscopic techniques under specific conditions and indirect methods like chemical trapping has provided significant insights into their structure and behavior.

Spectroscopic Identification of Transient Species

The direct observation of the reactive intermediates derived from cyclopropylcarbinyl systems has been a landmark achievement in physical organic chemistry, primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy in "superacid" media at very low temperatures. These conditions, pioneered by George Olah, allow for the generation of relatively long-lived carbocations. libretexts.orgdalalinstitute.com

Studies on the parent C₄H₇⁺ cation, generated from cyclopropylcarbinol or cyclobutanol (B46151) in solutions like SbF₅-SO₂ClF, have been particularly revealing. caltech.eduwikipedia.org

¹³C NMR Spectroscopy: Low-temperature ¹³C NMR spectra have been crucial in characterizing the C₄H₇⁺ ion. caltech.edudalalinstitute.com Instead of signals corresponding to a single, static classical carbocation, the spectra show averaged signals, indicating a rapid equilibrium between multiple structures. caltech.eduwikipedia.org For instance, the methylene (B1212753) carbons of the cyclopropylcarbinyl cation become equivalent on the NMR timescale, a phenomenon explained by the rapid interconversion through the bicyclobutonium ion. caltech.edu The chemical shifts observed for the cationic carbons are significantly downfield (e.g., >300 ppm from TMS for classical carbocations), a hallmark of electron-deficient carbon centers. libretexts.orgdalalinstitute.com

Non-classical Ion Structure: The collected NMR data for the C₄H₇⁺ system and substituted analogs like the 2-norbornyl cation strongly support the existence of non-classical, bridged structures. libretexts.orgnih.gov In the case of C₄H₇⁺, a consensus has emerged that it exists as an equilibrium between the "bisected" cyclopropylcarbinyl cation and the non-classical bicyclobutonium ion, with the latter often being slightly more stable. wikipedia.orgchemrxiv.org Computational studies and advanced NMR techniques have helped to characterize the geometry and bonding in these hypercoordinated carbonium ions. uni-heidelberg.denumberanalytics.comnih.gov

The table below shows representative ¹³C NMR chemical shift data for carbocations, illustrating the significant downfield shift upon cation formation.

| Compound/Cation | Carbon | Chemical Shift (δ, ppm) | Reference |

| Isobutane | Tertiary C | 25.2 | dalalinstitute.com |

| tert-Butyl cation | Cationic C | 330 | dalalinstitute.com |

| Benzylic Cation (p-H) | Cationic C | 255 | dalalinstitute.com |

| Benzylic Cation (p-OCH₃) | Cationic C | 219 | dalalinstitute.com |

Chemical Trapping Experiments

Chemical trapping is an indirect method used to infer the presence of transient intermediates. The strategy involves introducing a nucleophile into the reaction mixture that can capture the fleeting cation, with the structure of the resulting products providing clues about the structure of the intermediate.

For cyclopropylcarbinyl systems, trapping experiments have been instrumental in demonstrating the complex equilibrium between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

Nucleophilic Trapping: When cyclopropylcarbinols are subjected to conditions that generate the corresponding cation in the presence of a nucleophile (e.g., a thiol, azide, or halide), a mixture of products is often obtained. nih.govresearchgate.net This mixture typically includes cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives, confirming that the nucleophile traps different isomers present in the cationic equilibrium. uni-regensburg.deresearchgate.net

Solvolysis and Internal Return: Solvolysis reactions, where the solvent acts as the nucleophile, have shown that the cation can be trapped to give various products. Furthermore, the phenomenon of "internal return," where the leaving group recombines with the rearranged cation, provides further evidence for the existence of these intermediates. researchgate.net

Stereochemical Outcomes: The stereochemistry of the trapped products can provide subtle details about the intermediate's structure and the trapping mechanism. Recent studies have shown that the stereospecificity of nucleophilic substitution on chiral cyclopropylcarbinols is highly dependent on the equilibrium between non-classical cyclopropylcarbinyl cations and classical homoallylic cations, which can be influenced by substituents. chemrxiv.org

One study demonstrated that the dehydration of a prochiral cyclopropylcarbinol in the presence of a chiral acid catalyst and a thione nucleophile led to the formation of a chiral homoallylic sulfide, effectively trapping the cation in an enantioselective ring-opening rearrangement. nih.gov This highlights how trapping experiments can not only identify intermediates but also be harnessed for asymmetric synthesis.

Advanced Spectroscopic and Computational Analyses

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for the direct observation and characterization of the fleeting intermediates that dictate the reaction pathways of 1-cyclopropylbut-3-en-1-ol.

Mass spectrometry (MS) is a powerful tool for detecting and identifying reaction intermediates, even at very low concentrations. rsc.org In the context of reactions involving this compound, MS can be used to identify the mass-to-charge ratio of cationic intermediates formed upon dehydration of the alcohol. This is crucial for confirming the presence of the cyclopropylcarbinyl cation and any subsequent rearrangement products.

For instance, in studies of similar cyclopropylcarbinyl systems, MS has been employed to identify the molecular ion peaks of various products and intermediates, helping to piece together complex reaction networks. researchgate.net The technique is particularly valuable when combined with other analytical methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to provide a more complete picture of the reaction mechanism. rsc.orgresearchgate.net

A key challenge in using MS for this purpose is distinguishing between isomers, as they have the same mass. However, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide structural information by fragmenting the ions of interest and analyzing the resulting fragment ions. rsc.org

Ion spectroscopy, particularly cryogenic infrared (IR) action spectroscopy, provides detailed structural information about isolated, mass-selected ions. researchgate.net This technique is exceptionally well-suited for characterizing the structure of the cyclopropylcarbinyl cation and its isomers, such as the bicyclobutonium and homoallyl cations, which are central to the chemistry of this compound. researchgate.netnih.gov

By generating the C₄H₇⁺ cation from various precursors and cooling them to cryogenic temperatures, researchers can obtain highly resolved IR spectra. researchgate.net These experimental spectra can then be compared with theoretical spectra calculated for different possible structures (e.g., cyclopropylcarbinyl, bicyclobutonium, and homoallyl cations) to make definitive structural assignments. researchgate.netresearchgate.net Such studies have been instrumental in understanding the nonclassical nature of the cyclopropylcarbinyl cation and the potential energy surface connecting it to its isomers. researchgate.netnih.gov

Table 1: Spectroscopic Data for C₄H₇⁺ Cation Intermediates

| Intermediate | Spectroscopic Method | Key Findings | Reference |

|---|---|---|---|

| Cyclopropylcarbinyl Cation | Cryogenic IR Action Spectroscopy | Confirmed as a stable intermediate. | researchgate.net |

| Bicyclobutonium Cation | Cryogenic IR Action Spectroscopy | Identified as a high-energy transition structure. | chemrxiv.org |

| Homoallyl Cation | Cryogenic IR Action Spectroscopy | Observed as a product of ring-opening from the cyclopropylcarbinyl cation. | chemrxiv.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying reactions involving this compound. It allows for real-time monitoring of the reaction progress, identification of products and intermediates, and detailed stereochemical analysis. researchgate.netbruker.commagritek.com

Reaction Monitoring : By acquiring NMR spectra at regular intervals, the consumption of starting materials and the formation of products can be tracked quantitatively. magritek.com This provides valuable kinetic data and helps to identify reaction endpoints and the presence of any stable intermediates. magritek.commagritek.com Flow NMR setups are particularly useful for continuous monitoring of reactions. researchgate.netbruker.com

Stereochemical Assignment : The absolute configuration of chiral molecules like this compound and its products can be determined using NMR techniques, often by derivatizing the alcohol with a chiral agent. researchgate.net The analysis of coupling constants and nuclear Overhauser effects (NOEs) in ¹H and ¹³C NMR spectra provides detailed information about the relative stereochemistry of the molecule. pku.edu.cn For example, the stereochemistry of substituted cyclopropylcarbinols has been determined by analyzing the NMR spectra of their ester derivatives. researchgate.netresearchgate.net

Table 2: Representative ¹H NMR Data for Cyclopropylcarbinyl Systems

| Compound Type | Proton | Chemical Shift (δ) Range (ppm) | Key Features | Reference |

|---|---|---|---|---|

| Cyclopropyl (B3062369) Ketone | Cyclopropyl Protons | 0.3 - 1.5 | Upfield shift characteristic of cyclopropane (B1198618) ring. | pku.edu.cn |

| Cyclopropylcarbinol | Methine Proton (CH-OH) | 3.5 - 4.5 | Downfield shift due to adjacent hydroxyl group. | rsc.org |

| Homoallylic Alcohol | Olefinic Protons | 5.0 - 6.0 | Characteristic signals for vinyl group. | rsc.org |

Computational Chemistry for Reaction Pathway Prediction and Mechanistic Insight

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed information about reaction energetics, transition states, and the structures of transient species that may be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of reactions involving cyclopropylcarbinyl systems. rsc.orgmdpi.comfrontiersin.org DFT calculations can be used to:

Determine the relative energies of intermediates and transition states : This helps to map out the potential energy surface of the reaction and identify the most likely reaction pathways. chemrxiv.orgresearchgate.net For example, DFT studies have shown that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are often high-energy transition states. chemrxiv.orgresearchgate.net

Optimize the geometries of transition states : This provides a detailed picture of the molecular structure at the point of highest energy along the reaction coordinate, offering insights into the bond-breaking and bond-forming processes. rsc.orgchemrxiv.org

Predict spectroscopic properties : Calculated NMR chemical shifts and IR frequencies can be compared with experimental data to confirm the identity of observed species. researchgate.netmdpi.com

DFT calculations have been instrumental in understanding the factors that control the stereoselectivity of reactions involving cyclopropylcarbinyl cations, such as the role of non-covalent interactions between the cation and other species in solution. rsc.org

Table 3: Calculated Relative Free Energies of C₄H₇⁺ Isomers (kcal/mol)

| Isomer | Relative Free Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Cyclopropylcarbinyl Cation | 0.0 | DLPNO-CCSD(T)/Def2TZVPP | chemrxiv.org |

| Bicyclobutonium Cation (TS) | High Energy | DLPNO-CCSD(T)/Def2TZVPP | chemrxiv.org |

| Homoallylic Cation | Varies with substituents | DLPNO-CCSD(T)/Def2TZVPP | chemrxiv.org |

While DFT calculations provide static pictures of the potential energy surface, molecular dynamics (MD) simulations can be used to explore the dynamic aspects of a reaction. nih.gov MD simulations follow the trajectories of atoms over time, providing insights into how the system moves from reactants to products.

In the context of this compound chemistry, MD simulations could be used to:

Explore the conformational landscape of the molecule and its intermediates : This can reveal the preferred conformations for reaction and how the system navigates the potential energy surface.

Simulate the entire reaction pathway : This can help to identify short-lived intermediates and transition states that might be missed by static DFT calculations. nih.gov

Investigate the role of the solvent : MD simulations can explicitly include solvent molecules, allowing for a more realistic description of the reaction environment.

While less common than DFT for this specific system, MD simulations have the potential to provide a deeper understanding of the complex rearrangements that are characteristic of cyclopropylcarbinyl cation chemistry.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

A thorough review of scientific literature indicates a lack of specific theoretical studies on the electronic structure and reactivity descriptors of this compound. While general principles of computational chemistry suggest that its electronic properties would be influenced by the interplay between the cyclopropyl ring, the hydroxyl group, and the vinyl moiety, no specific published research quantifies these effects through calculated reactivity descriptors.

| Reactivity Descriptor | Theoretical Value for this compound |

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| Global Hardness (η) | Data not available in published literature |

| Global Softness (S) | Data not available in published literature |

| Electronegativity (χ) | Data not available in published literature |

| Electrophilicity Index (ω) | Data not available in published literature |

Computational Predictions of Stereoselectivity

There is no available research in the scientific literature that presents computational predictions of stereoselectivity for reactions involving or producing this compound. Such computational models are vital for predicting the diastereomeric or enantiomeric outcomes of synthetic transformations.

Strategic Applications of 1 Cyclopropylbut 3 En 1 Ol in Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The cyclopropane (B1198618) ring is a structural motif present in a diverse array of naturally occurring compounds, including pheromones, terpenes, and unusual amino acids. marquette.edu The rigidity and defined stereochemistry of the cyclopropane ring make it an attractive component for constructing molecules with specific three-dimensional orientations. marquette.edu Chiral 1-cyclopropylbut-3-en-1-ol serves as an important starting material for the enantioselective synthesis of such natural products.

The asymmetric synthesis of chiral this compound itself can be achieved through various catalytic methods. researchgate.net Once obtained in an enantiomerically pure form, it acts as a "chiral pool" starting material. For instance, derivatives of this alcohol are utilized in the synthesis of complex natural products like the anticoccidial antibiotic diolmycin A1. amazonaws.com The synthesis of other natural products, such as (11R,12S)-lactobacillic acid, has been accomplished using homo-chiral cyclopropane precursors, highlighting the utility of this structural class in creating stereochemically rich targets. researchgate.net The presence of both a cyclopropane ring and an allylic alcohol in one molecule provides multiple reaction sites for elaboration into complex natural product skeletons. marquette.edu

Table 1: Examples of Natural Products Synthesized Using Cyclopropane Building Blocks

| Natural Product | Class | Biological Activity | Reference |

| Curacin A | Polyketide | Cytotoxic, Mitotic Inhibitor | marquette.edu |

| Diolmycin A1 | Polyketide | Anticoccidial Antibiotic | amazonaws.com |

| (11R,12S)-Lactobacillic Acid | Fatty Acid | Component of bacterial membranes | researchgate.net |

| Bicyclohumulenone | Terpene | N/A | marquette.edu |

Precursor to Structurally Diverse Cyclopropane-Containing Compounds

This compound is a valuable precursor for a wide range of more complex cyclopropane derivatives. The reactivity of its functional groups—the hydroxyl group and the carbon-carbon double bond—can be selectively exploited.

One key transformation is the selective reduction of the double bond. For example, di-imide has been shown to hydrogenate the double bond of 4-cyclopropylbut-3-enol (an isomer) while leaving the cyclopropane ring intact. researchgate.net This allows for the synthesis of saturated cyclopropyl (B3062369) alcohols, which can be further modified.

Furthermore, the alcohol can be converted into a leaving group or used to direct subsequent reactions. This enables the synthesis of various substituted cyclopropanes. organic-chemistry.orgresearchgate.net Highly efficient one-pot methods have been developed for the synthesis of halocyclopropyl alcohols, which are versatile intermediates. nih.gov These halogenated derivatives can undergo further reactions, such as coupling with organocuprates, to introduce new carbon-carbon bonds, thereby expanding the structural diversity accessible from the initial alcohol. nih.gov

Table 2: Selected Reactions for Synthesizing Cyclopropane Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Simmons-Smith Cyclopropanation | Diiodomethane (B129776), Diethylzinc (B1219324) | Cyclopropanes from Alkenes | marquette.edu |

| Photochemical Addition/Electroreductive Dehalogenation | Dichloromethane, CuCl, hv, e- | Cyclopropanes from Olefins | rsc.org |

| Michael-Initiated Ring Closure | Base, α-bromoennitriles | Nitrile-substituted cyclopropanes | researchgate.net |

| Asymmetric Iodocyclopropanation | Iodoform, Et2Zn | Iodocyclopropyl alcohols | nih.gov |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The cyclopropane ring is increasingly recognized as a valuable "scaffold" in medicinal chemistry. mdpi.com Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and better control over molecular conformation. The rigid nature of the cyclopropane ring helps to lock the molecule into a specific bioactive conformation, which can improve its binding to biological targets. researchgate.net

Cyclopropane derivatives have been investigated for a variety of pharmacological activities, including antiviral properties. google.com For example, compounds containing the (1,2-bis(hydroxymethyl)cyclopropan-1-yl)methylpurine scaffold have shown potential as antiviral agents. google.com Furthermore, analogues of carbocyclic nucleosides containing cyclopropyl moieties have been synthesized and evaluated for activity against HIV-1. chosun.ac.kr The concept of using strained rings as bioisosteres for groups like phenyl or tert-butyl is a growing strategy in drug design, and the cyclopropyl group from this compound is a prime candidate for such applications. rsc.org

Derivatization and Functionalization for Complex Molecular Architectures

The dual functionality of this compound allows for a multitude of derivatization strategies to build complex molecular architectures. The hydroxyl group can be oxidized to a ketone, esterified, or converted into other functional groups, while the alkene can participate in addition reactions, cross-coupling, or metathesis.

For instance, the amine analogue of the title compound, 1-cyclopropylbut-3-en-1-amine, can be derivatized to N-(1-cyclopropylbut-3-en-1-yl)-1,1-diphenylmethanimine, which undergoes a 2-aza-Cope rearrangement, demonstrating the reactivity of the butenyl system. rsc.org The alcohol itself can be converted to a halocyclopropyl alcohol, which is a key intermediate for further functionalization. nih.gov These halogenated compounds can be transformed into other derivatives, including carbonyls, alcohols, and heterocycles, through reactions like dehalogenation or substitution. nih.govrsc.org Such transformations are essential for integrating the cyclopropylbutenyl framework into larger, more complex molecules.

Future Prospects and Research Challenges

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the broader application of cyclopropyl (B3062369) carbinols is the development of synthetic methods that are not only efficient and high-yielding but also environmentally benign. Traditional methods can sometimes rely on harsh reagents or require multiple steps, which is not ideal for large-scale synthesis.

Future research will likely focus on:

Green Chemistry Approaches : Methods that minimize waste and avoid hazardous materials are highly desirable. One promising route involves the reduction of cyclopropane (B1198618) esters using reagents like sodium borohydride (B1222165) with a Lewis acid catalyst, which operates under mild conditions and aligns with the principles of green chemistry. google.com

Tandem or One-Pot Reactions : The development of tandem reaction sequences, where multiple synthetic transformations occur in a single reaction vessel without isolating intermediates, represents a significant step toward efficiency. nih.govresearchgate.net Such strategies maximize molecular complexity while minimizing purification steps, saving time, resources, and reducing solvent waste. nih.govresearchgate.net

Catalytic Asymmetric Synthesis : Achieving high enantioselectivity is crucial for pharmaceutical applications. While catalytic asymmetric cyclopropanation of allylic alcohols has seen some success, it remains a challenging area. nih.govresearchgate.net Future work will aim to develop more robust and versatile catalytic systems for the direct, enantioselective synthesis of chiral cyclopropyl carbinols.

Novel Precursor Development : Exploring alternative and readily available starting materials is key. For instance, developing scalable routes to functionalized cyclopropyl esters or chiral epoxides can provide efficient pathways to complex cyclopropyl carbinol derivatives with excellent stereocontrol. x-chemrx.com

A comparison of traditional and emerging synthetic strategies is summarized below.

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often stoichiometric, may use harsh reagents (e.g., Lithium Aluminium Hydride) google.com | Catalytic, milder reducing agents (e.g., Sodium Borohydride) google.com |

| Conditions | Can require high temperatures and pressures google.com | Mild conditions, often at or below room temperature google.com |

| Strategy | Multi-step synthesis with intermediate isolation | One-pot tandem reactions nih.govresearchgate.net |

| Environmental Impact | Higher potential for waste generation | Reduced waste, meets "Green Chemistry" requirements google.com |

| Stereocontrol | Can be challenging to control | High diastereo- and enantioselectivity through asymmetric catalysis x-chemrx.com |

Harnessing Novel Catalytic Systems for Specific Transformations

The transformation of cyclopropyl carbinols is heavily reliant on catalysis. The development of new catalysts is opening doors to previously inaccessible chemical space and allowing for unprecedented control over reaction outcomes.

Key areas of advancement include:

Asymmetric Organocatalysis : Chiral small molecules, such as N-triflyl phosphoramide, have been successfully used to catalyze the asymmetric rearrangement of cyclopropylcarbinyl cations, yielding products with excellent enantioselectivity (up to 99% enantiomeric excess). nih.gov This nature-inspired approach mimics enzymatic catalysis and offers a powerful metal-free alternative. nih.gov

Lewis Acid Catalysis : A range of Lewis acids are being explored to mediate the unique reactivity of cyclopropyl carbinols. Bismuth triflate (Bi(OTf)3) has been used to catalyze ring-opening cyclizations, while silver triflate (AgOTf) can be used to synthesize various oxygen-containing heterocycles. chemicalbook.comresearchgate.net Calcium-catalyzed reactions have also been reported for dehydrative, ring-opening cyclizations. researcher.life

Transition Metal Catalysis : Transition metals remain central to developing novel transformations. Vanadium catalysts are effective for the diastereoselective epoxidation of alkenyl cyclopropyl carbinols. nih.govnih.gov Furthermore, iron (Fe) and gold (Au) catalysts have been shown to enable stereospecific substitutions and cyclization-migration reactions, respectively. researchgate.netresearcher.life

Biocatalysis : The use of enzymes offers a highly sustainable and selective method for synthesis. Engineered myoglobin, for example, can act as a biocatalyst for carbene transfer reactions to produce cyclopropane-containing pyruvates, which are precursors to related structures. wpmucdn.com

| Catalyst Type | Transformation Example | Key Advantage |

| Chiral Organocatalyst | Asymmetric rearrangement of cyclopropylcarbinyl cations nih.gov | High enantioselectivity, metal-free nih.gov |

| Lewis Acid (e.g., Bi(OTf)3) | Ring-opening cyclization to form α-alkylidene-γ-butyrolactones chemicalbook.com | High chemoselectivity under mild conditions chemicalbook.com |

| Transition Metal (e.g., Vanadium) | Directed diastereoselective epoxidation of alkenyl cyclopropyl carbinols nih.govnih.gov | Excellent diastereoselectivity nih.govnih.gov |

| Biocatalyst (e.g., Engineered Myoglobin) | Enantioselective cyclopropanation wpmucdn.com | Sustainable, high stereoselectivity wpmucdn.com |

Advanced Understanding of Cyclopropyl Carbinol Chemistry

A deeper, more predictive understanding of the reaction mechanisms governing cyclopropyl carbinol chemistry is essential for rational catalyst design and reaction optimization. The transient and highly reactive nature of intermediates like the cyclopropylcarbinyl cation makes this a significant challenge.

Future research will leverage a combination of experimental and computational approaches:

Mechanistic Probes : Designing experiments to trap or observe reactive intermediates will continue to provide crucial insights. The stereochemical outcome of reactions, for instance, can help elucidate whether a reaction proceeds through a classical or nonclassical carbocation intermediate. researchgate.netresearcher.life

Computational Chemistry : High-level computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools. nih.govacs.org DFT calculations can be used to map potential energy surfaces, compare the stability of different transition states, and explain observed regio- and stereoselectivity. nih.govacs.org For example, calculations have shown that a transition state leading to an E-isomer can be significantly lower in energy (e.g., by 3.4 kcal/mol) than one leading to a Z-isomer, explaining the high selectivity observed in certain ring-opening reactions. nih.govacs.org

Understanding Cationic Intermediates : The chemistry of 1-Cyclopropylbut-3-en-1-ol is dominated by the formation of the cyclopropylcarbinyl cation upon dehydration. nih.gov This cation can exist in equilibrium with related bicyclobutonium (BCB), cyclobutyl (CB), and homoallyl (HA) cations. researcher.life A central research challenge is to understand how substituents and reaction conditions influence these equilibria and dictate the final product distribution. researcher.life The stabilization of these cationic intermediates is critical for achieving the precise regio- and stereoselectivity needed for complex molecule synthesis. researcher.life

Interdisciplinary Applications and Emerging Research Directions

The structural motif of cyclopropane is present in a wide array of natural products with interesting biological activities, including terpenes, steroids, and amino acids. nih.govresearchgate.net This makes cyclopropyl carbinols like this compound highly valuable building blocks for interdisciplinary research, particularly in medicine and materials science.

Emerging research directions include:

Drug Discovery and Medicinal Chemistry : The cyclopropyl group is often used as a bioisostere for other chemical groups in drug design to improve pharmacokinetic properties. rsc.org Cyclopropyl carbinols serve as versatile precursors for synthesizing complex molecules, such as benzo-fused nitrogen rings, which are crucial structural elements in many pharmaceuticals. chemicalbook.com Their ability to undergo stereoselective transformations makes them ideal for creating libraries of complex, chiral molecules for biological screening.

Natural Product Synthesis : The unique rearrangements of cyclopropyl carbinols can be strategically employed to construct complex molecular architectures found in nature. Biomimetic syntheses, which mimic the proposed biosynthetic pathways of natural products, often involve cascade reactions initiated from cyclopropylcarbinyl cation intermediates. researchgate.net

Synthesis of Novel Scaffolds : The ring-opening and rearrangement reactions of cyclopropyl carbinols can lead to other valuable structures. For example, photochemical ring expansion of cyclopropane derivatives can be used to access optically active cyclobutenes, which are themselves important building blocks. wpmucdn.com This opens avenues for creating diverse molecular scaffolds for various applications in chemistry and materials science.

Q & A

Q. What are the established synthetic routes for 1-Cyclopropylbut-3-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves allylation or cyclopropanation strategies. For example, homoallylic alcohols like 1-Cyclohexylbut-3-en-1-ol can be synthesized using allyl tributyl stannane under palladium catalysis, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios . Cyclopropane ring formation may employ Simmons-Smith reagents (e.g., Zn/Cu couples) or transition-metal-mediated pathways. Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. How is the stereochemistry of this compound characterized experimentally?

- Methodological Answer : Stereochemical analysis combines NMR (e.g., NOESY for spatial proximity) and chiral chromatography. For similar cyclopropane-containing alcohols, enantiomeric excess is determined via chiral stationary-phase HPLC (e.g., Chiralpak® columns) using hexane/isopropanol mobile phases. X-ray crystallography provides definitive confirmation, as seen in PubChem structural data for analogous compounds .

Advanced Research Questions

Q. How does the cyclopropyl group’s ring strain influence the compound’s reactivity in oxidation or substitution reactions?

- Methodological Answer : The cyclopropane ring’s angle strain increases electrophilicity at the alcohol-bearing carbon. Oxidation with CrO3 or KMnO4 may proceed faster than in non-strained analogs, forming ketones or carboxylic acids. Substitution reactions (e.g., SN2) are hindered due to steric constraints, favoring elimination pathways. Computational studies (DFT or MD simulations) model transition states to predict regioselectivity, validated against experimental kinetics .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformational stability?

- Methodological Answer : Discrepancies arise from solvent effects or incomplete basis sets in simulations. Hybrid QM/MM methods incorporating solvation models (e.g., COSMO-RS) improve accuracy. Experimental validation uses temperature-dependent IR spectroscopy to detect low-energy conformers. For example, NIST’s thermochemical data for cyclopentanol derivatives guide parameter adjustments in simulations .

Q. How can in vitro biological activity studies be designed to account for the compound’s potential membrane permeability limitations?

- Methodological Answer : LogP values (calculated via HPLC retention times) predict lipophilicity. Assays using Caco-2 cell monolayers measure permeability, while PAMPA (parallel artificial membrane permeability assay) screens passive diffusion. Structural analogs with cyclopropane groups show enhanced bioavailability via prodrug strategies (e.g., esterification of the hydroxyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.